molecular formula C26H52NO7P B138148 2-Oleoyl-sn-glycero-3-phosphocholine CAS No. 22248-65-3

2-Oleoyl-sn-glycero-3-phosphocholine

Cat. No. B138148
CAS RN: 22248-65-3
M. Wt: 521.7 g/mol
InChI Key: SULIDBRAXVDKBU-PTGWMXDISA-N
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Description

2-Oleoyl-sn-glycero-3-phosphocholine is a phospholipid molecule that is a key component in the structure and function of cellular membranes. It is characterized by having an oleoyl (a monounsaturated fatty acid) group attached to the second carbon of the glycerol backbone. This lipid is crucial for maintaining the fluidity of membranes under physiological conditions and is often the predominant lipid in eukaryotic cell membranes .

Synthesis Analysis

The synthesis of phospholipids similar to 2-Oleoyl-sn-glycero-3-phosphocholine can be achieved through various methods. For instance, a two-step process involving sn1,3-regiospecific lipases has been used to synthesize 1,3-oleoyl-2-palmitoylglycerol (OPO), a structured triglyceride important in infant nutrition. This process involves alcoholysis followed by esterification, achieving high yields and purity . Similarly, a chemoenzymatic method has been employed to synthesize carbon-13 enriched phospholipids, using phospholipase A2 for the production of optically pure lyso-PC, followed by reacylation . Moreover, the synthesis of deuterated oleic acid and its phospholipid derivatives has been described, which is significant for various spectroscopy and neutron scattering studies .

Molecular Structure Analysis

The molecular structure of phospholipids like 2-Oleoyl-sn-glycero-3-phosphocholine has been studied using techniques such as neutron reflectometry. For example, the synthesis of perdeuterated POPC allowed for the detailed structural analysis of its lipid bilayer membrane structure, providing insights into the arrangement of the acyl chains and the glycerophosphocholine head groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of phospholipids are typically catalyzed by enzymes such as lipases and phospholipases. These reactions are carefully controlled to achieve high specificity and yield. For instance, the synthesis of OPO involves the use of sn1,3-regiospecific lipases that catalyze both the alcoholysis of tripalmitin and the subsequent esterification with oleic acid . The chemoenzymatic method used to synthesize carbon-13 enriched phospholipids also demonstrates the precision of enzymatic reactions in achieving optically pure products with minimal acyl migration .

Physical and Chemical Properties Analysis

The physical and chemical properties of phospholipids like 2-Oleoyl-sn-glycero-3-phosphocholine are crucial for their function in biological membranes. Differential scanning calorimetry has been used to study the thermotropic behavior of mixed-acid monounsaturated phosphatidylcholines, revealing differences in transition temperatures and enthalpies between positional isomers . Additionally, the aggregation behavior of POPC in nonaqueous solutions has been investigated using spectroscopic and kinetic probe molecules, as well as dynamic light scattering, indicating the formation of vesicle-like structures with high microviscosity in their hydrocarbon interior .

Scientific Research Applications

Subheading Enzyme Encapsulation in Lipid Vesicles

Enzyme-containing lipid vesicles (liposomes) encapsulate water-soluble enzymes in their aqueous space, utilizing phosphatidylcholine and other amphiphiles for preparation. These vesicles act as nanoreactors, allowing substrates to permeate and undergo enzymatic reactions. The dehydration-rehydration method, followed by extrusion, is optimal for high enzyme encapsulation, avoiding organic solvents, and producing monodisperse, unilamellar vesicles. Enzyme-containing vesicles have potential medical applications like enzyme-replacement therapy and as carriers in blood circulation (Walde & Ichikawa, 2001).

Role in Atherosclerosis

Subheading Oxidized Phospholipids in Atherosclerosis

Oxidized phospholipids (OxPLs) are crucial in atherosclerosis, accumulating in human and mouse lesions and regulating genes in endothelial cells. OxPLs can act as ligands or disrupt membranes, integrating into cell and lipoprotein membranes. They form adducts, notably levuglandins associated with atherosclerosis. Understanding OxPLs' interactions with cells, including their recognition by surface receptors, is fundamental. This highlights the complexity of OxPLs in vascular cell regulation and atherosclerosis progression (Berliner & Watson, 2005).

Biomedical Applications of Phosphorylcholine-Containing Polymers

Subheading Phosphorus-Containing Polymers in Biomedicine

Phosphorus-containing polymers, especially those containing the phosphorylcholine group, are garnering attention for biomedical applications due to properties like biocompatibility and resistance to protein adsorption. The 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer is pivotal owing to its biomimetic phospholipid group, fostering the development of phosphorylcholine-containing copolymers. These materials show promise in dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).

Future Directions

The future directions of research involving POPC could include further studies on the effect of oxidation on POPC lipid bilayers , as well as the exploration of its role in various cellular processes .

properties

IUPAC Name

[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULIDBRAXVDKBU-PTGWMXDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647292
Record name (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oleoyl-sn-glycero-3-phosphocholine

CAS RN

22248-65-3
Record name (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(0:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,800
Citations
MR Ali, KH Cheng, J Huang - Biochemistry, 2006 - ACS Publications
… The effect of brain ceramide on the maximum solubility of cholesterol in ternary mixtures of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), cholesterol, and ceramide was …
Number of citations: 94 pubs.acs.org
R Kuboi, M Yoshimoto, P Walde… - Biotechnology …, 1997 - Wiley Online Library
The interaction between 1‐palmitoyl‐2‐oleoyl‐sn‐glycero‐3‐phosphocholine (POPC) liposome and denatured bovine carbonic anhydrase (CAB) was investigated with the aim of …
Number of citations: 91 aiche.onlinelibrary.wiley.com
M Shaghaghi, MT Chen, YW Hsueh, MJ Zuckermann… - Langmuir, 2016 - ACS Publications
The effect of a series of phytosterols on lipid chain ordering in 1-palmitoyl( 2 H 31 )-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d 31 ) multibilayer vesicles was examined by 2 H NMR …
Number of citations: 31 pubs.acs.org
T Yaguchi, T Nagata, T Nishizaki - Behavioural brain research, 2009 - Elsevier
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPhtCho) (1μM) enhanced long-term depression (LTD), a synaptic plasticity relevant to learning and memory, in the CA1 region of …
Number of citations: 14 www.sciencedirect.com
M Wlodek, M Szuwarzynski, M Kolasinska-Sojka - Langmuir, 2015 - ACS Publications
… Lipid vesicles were formed from zwitterionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and negatively charged 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine …
Number of citations: 18 pubs.acs.org
L Qiao, A Ge, Y Liang, S Ye - The Journal of Physical Chemistry B, 2015 - ACS Publications
… In the present study, the monolayer of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC, 16:0–18:1 PC) as well as its binary mixed monolayer with 1,2-dipalmitoyl-sn-glycero-3-…
Number of citations: 33 pubs.acs.org
MA Smith, AR Cross, OTG Jones, WT Griffiths… - Biochemical …, 1990 - portlandpress.com
… In summary, the datapresented here for the activity of safflower microsomal l-acyl-2-oleoyl-sn-glycero-3-phosphocholine A12_ desaturase is not incompatible with the involvement of an …
Number of citations: 120 portlandpress.com
O Engberg, H Nurmi, TKM Nyholm, JP Slotte - Langmuir, 2015 - ACS Publications
… (PSM), ceramide (PCer), glucosyl (GlcPCer)-, and galactosylceramide (GalPCer) were able to order the bulk acyl chains of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), in …
Number of citations: 21 pubs.acs.org
N Xiang, Y Lyu, X Zhu, G Narsimhan - Physical Chemistry Chemical …, 2018 - pubs.rsc.org
… The bilayer in the simulation was represented by a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)/CHL mixed membrane with a CHL concentration of 0%, 20% or 40%. …
Number of citations: 31 pubs.rsc.org
NR Yepuri, TA Darwish, AM Krause‐Heuer… - …, 2016 - Wiley Online Library
… such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) are typically asymmetric … deuterated [D 31 ]1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D 31 ]POPC) does not …

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